molecular formula C16H14N2O4S B4576270 N-(3-hydroxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide

N-(3-hydroxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide

Cat. No.: B4576270
M. Wt: 330.4 g/mol
InChI Key: RNOACXFXQIYJJM-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.06742811 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications of Related Compounds

Catalytic Hydrogenation for Green Synthesis : The research on N-(3-Amino-4-methoxyphenyl)acetamide by Zhang Qun-feng (2008) demonstrates the importance of catalytic hydrogenation in the green synthesis of chemical intermediates. While not directly related to your compound, this research underscores the relevance of catalytic processes in creating environmentally friendly pathways for synthesizing complex organic molecules, which could include compounds similar to the one you're interested in.

Chemoselective Acetylation Using Immobilized Lipase : A study on the chemoselective acetylation of 2-Aminophenol to N-(2-Hydroxyphenyl)acetamide, by Deepali B Magadum and G. Yadav (2018), explores enzyme-catalyzed reactions for synthesizing intermediates for antimalarial drugs. This approach highlights the utility of biocatalysis in pharmaceutical synthesis, which could be relevant for synthesizing or modifying compounds like "N-(3-hydroxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide".

Synthesis and Pharmacological Evaluation of Novel Derivatives : The work by M. Faheem (2018) on the computational and pharmacological evaluation of novel heterocyclic derivatives for potential toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions offers insight into the process of evaluating new compounds for therapeutic applications. Though not directly about the compound , this research illustrates the comprehensive evaluation process that similar compounds might undergo to determine their applicability in medical science.

Microstructural Analysis of Copolymers : Research by A. Gallardo and J. S. Román (1994) on the microstructural analysis of copolymers including methacrylic derivatives could provide a foundational understanding of how similar chemical compounds might interact in polymeric matrices, potentially informing the development of new materials or drug delivery systems that could include "this compound".

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c19-13-4-1-3-11(7-13)17-16(20)10-21-9-12-8-14(22-18-12)15-5-2-6-23-15/h1-8,19H,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOACXFXQIYJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)COCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-hydroxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide
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N-(3-hydroxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide
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